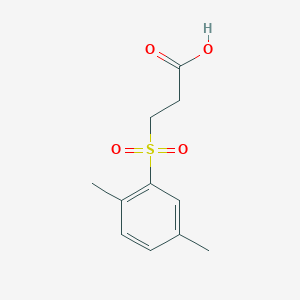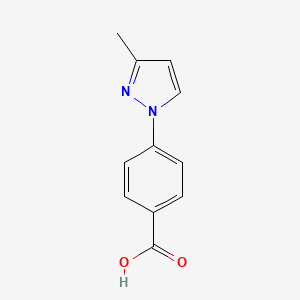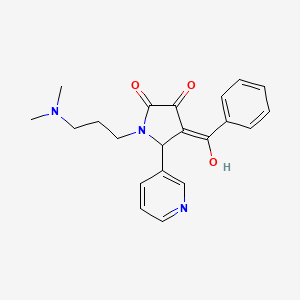![molecular formula C18H17N3O4S B2358414 (3-Methoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851802-18-1](/img/structure/B2358414.png)
(3-Methoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
BenchChem offers high-quality (3-Methoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Docking Studies and Anticancer Activity :
- A study on pyrazoline incorporated isoxazole derivatives, closely related to the mentioned compound, revealed significant anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231. The compounds were evaluated through molecular docking studies and MTT assay, with one specific compound showing promising activity with IC50 values ranging from 3–4 μg/mL. Additionally, the compounds displayed noteworthy antitubercular activity against certain strains (T. Radhika, A. Vijay, B. Harinadha, & B. Madhavareddy, 2020).
Synthesis and Structural Studies :
- Research on a structurally similar compound, (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, focused on its regioselective synthesis and characterization, which included X-ray structural and theoretical studies. This research provided insights into the synthesis processes and molecular structures of such compounds, crucial for understanding their potential applications (R. Moreno-Fuquen et al., 2019).
Application in PET Imaging for Parkinson's Disease :
- A similar compound was synthesized and evaluated as a potential PET imaging agent for Parkinson's disease. The synthesis and radiochemical yield of the compound were studied in detail, contributing to the development of new diagnostic tools for neurological disorders (Min Wang et al., 2017).
Development of Novel Antimicrobial and Antioxidant Agents :
- Research on benzofuran derivatives, which include a similar chemical structure, focused on their antimicrobial and antioxidant properties. Synthesized compounds were evaluated for their biological activities, providing a basis for developing new antimicrobial and antioxidant agents (S. Rashmi et al., 2014).
Synthesis and Antiviral Potential :
- A study on benzimidazole derivatives, related to the compound , involved the synthesis and evaluation of their antiviral potential. This research offers insights into the development of potential antiviral agents (D. Sharma et al., 2009).
Novel Synthesis Approaches and Potential in Drug Development :
- Investigations into novel synthesis approaches of benzofuran derivatives, which share structural similarities with the compound, provide valuable knowledge for drug development, especially for drugs like dronedarone hydrochloride (P. RAJA GOPAL et al., 2012).
Propiedades
IUPAC Name |
(3-methoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-16-4-2-3-14(11-16)17(22)20-10-9-19-18(20)26-12-13-5-7-15(8-6-13)21(23)24/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYNIXBIXKBYLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-cyclohexyl-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358332.png)
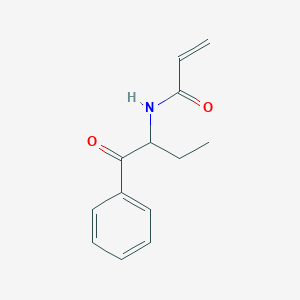
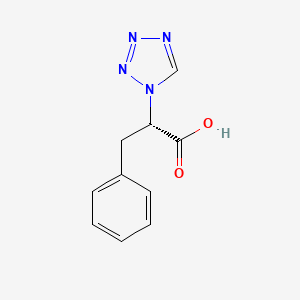
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2358336.png)
![4-(N,N-dimethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2358337.png)
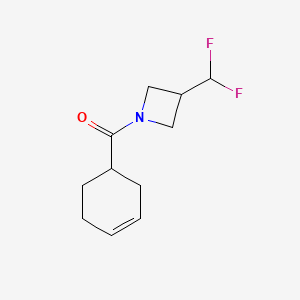
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2358339.png)
![3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2358341.png)


